molecular formula C14H15N3S B2359216 1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea CAS No. 219766-79-7

1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea

Cat. No.: B2359216
CAS No.: 219766-79-7
M. Wt: 257.36
InChI Key: SSEDGHBVURXDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea is a disubstituted thiourea derivative of significant interest in chemical and pharmaceutical research. Its molecular structure is designed for its potential in supramolecular chemistry and crystal engineering, as the thiourea moiety can act as both a hydrogen bond donor and acceptor, facilitating the formation of complex self-assemblies through N-H···S hydrogen bonds . Researchers utilize this compound to study conformational polymorphism and the role of non-covalent interactions, such as π-π stacking and hydrogen bonding, in constructing molecular networks . Furthermore, thiourea derivatives are extensively investigated for their biological activities. While specific data for this compound is required, related arylthiourea compounds have demonstrated notable potential as α-glucosidase inhibitors in antidiabetic research . The structural features of this compound, including the methylphenyl and pyridinylmethyl groups, make it a valuable building block or intermediate in organic synthesis and drug discovery efforts. This product is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Specific physical and chemical property data for this exact compound is currently being characterized. Researchers are encouraged to contact us for detailed specifications and availability.

Properties

IUPAC Name

1-(3-methylphenyl)-3-(pyridin-2-ylmethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c1-11-5-4-7-12(9-11)17-14(18)16-10-13-6-2-3-8-15-13/h2-9H,10H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEDGHBVURXDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Isothiocyanate Method

Reaction Principle

The most common and straightforward approach for synthesizing 1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea involves the reaction between 3-methylphenyl isothiocyanate and pyridin-2-ylmethanamine. This method follows the classical nucleophilic addition of primary amines to isothiocyanates.

Detailed Procedure

Materials Required:

  • 3-Methylphenyl isothiocyanate
  • Pyridin-2-ylmethanamine
  • Dry acetone or dichloromethane
  • Ice bath
  • Rotary evaporator
  • Recrystallization setup

Synthetic Procedure:

  • In a round-bottomed flask, dissolve pyridin-2-ylmethanamine (1.1 equivalents) in dry acetone or dichloromethane (15-20 mL per gram of isothiocyanate).
  • Cool the solution to 0-5°C using an ice bath.
  • Add 3-methylphenyl isothiocyanate (1.0 equivalent) dropwise with continuous stirring.
  • Allow the mixture to warm to room temperature and stir for 4-6 hours.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Evaporate the solvent under reduced pressure.
  • Purify the crude product by recrystallization from ethanol or by column chromatography using a mixture of hexane:ethyl acetate (3:1).

Reaction Conditions and Yield

This method typically provides yields of 80-95% under optimal conditions. The high yields and straightforward procedure make this approach particularly attractive for laboratory-scale synthesis.

Parameter Condition Notes
Solvent Acetone or Dichloromethane Dry solvents preferred
Temperature 0°C to room temperature Initial cooling prevents side reactions
Reaction Time 4-6 hours Longer time may be needed for complete conversion
Catalyst None required Reaction proceeds smoothly without catalysts
Purification Recrystallization or column chromatography Ethanol is preferred for recrystallization
Typical Yield 80-95% Highest among all methods

Dain's Method - Acyl Isothiocyanate Approach

Reaction Principle

Douglas Dain's method involves the reaction of in situ generated acyl isothiocyanates with amines, which can be adapted for the synthesis of this compound.

Detailed Procedure

Materials Required:

  • 3-Methylaniline
  • Thiophosgene or carbon disulfide
  • Pyridin-2-ylmethanamine
  • Triethylamine or other organic bases
  • Dry acetone or acetonitrile
  • Ice bath
  • Nitrogen line

Synthetic Procedure:

  • In a nitrogen-flushed, dry round-bottomed flask, dissolve 3-methylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in dry acetone or acetonitrile (10-15 mL per gram of amine).
  • Cool the solution to 0-5°C using an ice bath.
  • Add thiophosgene (1.1 equivalents) dropwise with vigorous stirring. (CAUTION: Thiophosgene is highly toxic and must be handled with extreme care in a well-ventilated fume hood).
  • Stir the mixture for 2 hours at 0-5°C to generate the isothiocyanate intermediate.
  • Add pyridin-2-ylmethanamine (1.0 equivalent) dissolved in the same solvent dropwise.
  • Allow the mixture to warm to room temperature and stir for 4-6 hours.
  • Evaporate the solvent under reduced pressure.
  • Purify the crude product by recrystallization or column chromatography.

Reaction Conditions and Yield

This method typically provides yields of 70-85% and is widely used for industrial scale production due to its reliability and cost-effectiveness.

Parameter Condition Notes
Solvent Acetone or Acetonitrile Must be anhydrous
Temperature 0°C to room temperature Careful temperature control required
Reaction Time 6-8 hours total Includes isothiocyanate formation time
Atmosphere Nitrogen Protection from moisture recommended
Catalyst None required Base serves as acid scavenger
Purification Recrystallization or column chromatography Multiple purification steps may be needed
Typical Yield 70-85% Moderate to good yields

One-Pot Thiourea Formation Method

Reaction Principle

A more efficient one-pot approach has been developed that eliminates the need to isolate intermediates, making it more convenient for large-scale synthesis.

Detailed Procedure

Materials Required:

  • 3-Methylaniline
  • Pyridin-2-ylmethanamine
  • Carbon disulfide
  • Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • Dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Ice bath

Synthetic Procedure:

  • In a round-bottomed flask, dissolve 3-methylaniline (1.0 equivalent) in DMF or THF (10 mL per gram).
  • Cool the solution to 0-5°C and add carbon disulfide (1.2 equivalents) dropwise.
  • Add pyridin-2-ylmethanamine (1.0 equivalent) and stir for 1 hour at 0-5°C.
  • Add DCC or EDC (1.2 equivalents) and allow the mixture to warm to room temperature.
  • Stir the reaction mixture for 12-18 hours.
  • Filter off the precipitated dicyclohexylurea (if DCC was used).
  • Pour the filtrate into cold water with stirring to precipitate the product.
  • Collect the precipitate by filtration, wash with water, and dry.
  • Purify by recrystallization from ethanol or ethyl acetate.

Reaction Conditions and Yield

This method provides yields of 65-80%, with the advantage of being a one-pot procedure that reduces handling of toxic intermediates.

Parameter Condition Notes
Solvent DMF or THF DMF typically gives higher yields
Temperature 0°C to room temperature Gradual warming improves yield
Reaction Time 12-18 hours Longer times may be needed for complete conversion
Coupling Agent DCC or EDC EDC is more water-soluble, facilitating workup
Purification Precipitation followed by recrystallization Simple and efficient purification
Typical Yield 65-80% Good yields with simplified procedure

Green Synthesis Using Elemental Sulfur

Reaction Principle

A more environmentally friendly approach involves the use of elemental sulfur and methylene dichloride as the sulfur and carbon sources, respectively, for thiourea formation.

Detailed Procedure

Materials Required:

  • 3-Methylaniline
  • Pyridin-2-ylmethanamine
  • Elemental sulfur (sublimed or powder)
  • Methylene dichloride
  • Potassium fluoride
  • Dimethyl sulfoxide (DMSO)
  • Nitrogen gas
  • Reaction vessel with heating capability

Synthetic Procedure:

  • In a suitable reaction vessel, add elemental sulfur (2.0 equivalents), 3-methylaniline (1.0 equivalent), and potassium fluoride (2.5 equivalents).
  • Evacuate the vessel and replace with nitrogen gas (repeat three times).
  • Add DMSO (5-10 mL per gram of aniline) via syringe.
  • Add methylene dichloride (1.2 equivalents) via syringe.
  • Heat the mixture to 80°C with stirring for 3 hours under closed conditions.
  • After completion, add ethyl acetate and water, then extract three times.
  • Collect and dry the organic layer over anhydrous sodium sulfate.
  • Purify by silica gel column chromatography using an appropriate solvent mixture.
  • Add pyridin-2-ylmethanamine and continue stirring at room temperature for 4-6 hours.
  • Perform final purification by recrystallization.

Reaction Conditions and Yield

This green method typically provides yields of 75-95%, depending on specific reaction conditions and purification efficiency.

Parameter Condition Notes
Solvent DMSO Facilitates dissolution of elemental sulfur
Temperature 80°C Crucial for reaction efficiency
Reaction Time 3 hours for initial reaction, 4-6 hours after amine addition Careful monitoring required
Atmosphere Nitrogen Reduces oxidation side reactions
Additives Potassium fluoride Acts as an activator
Purification Column chromatography and recrystallization Multiple steps may be needed
Typical Yield 75-95% High yields under optimized conditions

Samarium-Catalyzed Synthesis

Reaction Principle

A novel approach involves using samarium complexes as catalysts for thiourea formation, which can be applied to the synthesis of this compound.

Detailed Procedure

Materials Required:

  • 3-Methylaniline
  • Pyridin-2-ylmethanamine
  • Samarium(III) acetate or other samarium salts
  • Carbon disulfide or thiocarbonyl source
  • Polyethylene glycol (PEG-400) as solvent
  • Reaction vessel with stirring capability

Synthetic Procedure:

  • Prepare the catalyst by mixing samarium(III) acetate (0.05 equivalents) with a suitable ligand.
  • In a reaction vessel, add 3-methylaniline (1.0 equivalent) and the prepared catalyst.
  • Add PEG-400 as a green solvent (5-10 mL per gram of aniline).
  • Add carbon disulfide or other thiocarbonyl source (1.1 equivalents) dropwise with stirring.
  • Stir the mixture at room temperature for 2-3 hours.
  • Add pyridin-2-ylmethanamine (1.0 equivalent) and continue stirring for an additional 4-6 hours.
  • After completion, dilute with water and extract with ethyl acetate.
  • Purify the product by column chromatography or recrystallization.

Reaction Conditions and Yield

This catalytic method typically provides yields of 80-90% under optimal conditions, with the advantage of using a green solvent and catalytic amounts of samarium complex.

Parameter Condition Notes
Solvent PEG-400 Environmentally friendly alternative
Temperature Room temperature Gentle conditions preserving functional groups
Catalyst Samarium(III) acetate or complex Low catalyst loading (5 mol%)
Reaction Time 6-9 hours total Includes multiple steps
Workup Extraction with ethyl acetate Simpler than other methods
Purification Column chromatography or recrystallization Typically gives high purity
Typical Yield 80-90% Excellent yields under mild conditions

Synthesis via Benzoyl-Protected Intermediates

Reaction Principle

This approach utilizes benzoyl-protected thiourea intermediates, which are subsequently deprotected to yield the target compound.

Detailed Procedure

Materials Required:

  • 3-Methylaniline
  • Benzoyl chloride
  • Ammonium thiocyanate
  • Pyridin-2-ylmethanamine
  • Sodium hydroxide (1N)
  • Acetone and methanol
  • Reaction vessels with heating capability

Synthetic Procedure:

  • Step 1 - Preparation of 1-benzoyl-3-(3-methylphenyl)thiourea:
    • Dissolve ammonium thiocyanate (1.0 equivalent) in acetone (5 mL per gram).
    • Add benzoyl chloride (1.0 equivalent) in acetone (15 mL per gram) dropwise.
    • Heat the mixture under reflux for 1 hour, then cool to room temperature.
    • Add 3-methylaniline (1.0 equivalent) in acetone (2 mL per gram).
    • Heat under reflux for another hour.
    • Cool and pour into water to precipitate the intermediate.
    • Filter, wash with water, and dry.
  • Step 2 - Deprotection and reaction with pyridin-2-ylmethanamine:
    • Add 1N sodium hydroxide (1 mL per 100 mg) to a suspension of the intermediate in methanol.
    • Heat under reflux for 1 hour.
    • Cool to room temperature to form a precipitate.
    • Filter, wash with water, and dry over P₂O₅.
    • React the intermediate with pyridin-2-ylmethanamine in an appropriate solvent.

Reaction Conditions and Yield

This method typically provides yields of 75-85% for the final product, with the benzoyl-protected intermediate being formed in even higher yields (85-95%).

Parameter Condition Notes
Solvent for Step 1 Acetone Common, inexpensive solvent
Solvent for Step 2 Methanol Facilitates deprotection
Temperature Reflux for both steps Higher temperature needed for efficient reaction
Reaction Time 1 hour per step Relatively quick procedures
Base for Deprotection 1N NaOH Concentration is critical
Purification Recrystallization Multiple crops may be collected
Typical Overall Yield 75-85% Good yields with high purity

Comparative Analysis of Preparation Methods

Yield Comparison

Method Typical Yield (%) Reaction Time (h) Ease of Performance Environmental Impact
Classical Isothiocyanate 80-95 4-6 Moderate Moderate
Dain's Method 70-85 6-8 Difficult High (toxic reagents)
One-Pot Thiourea Formation 65-80 12-18 Easy Moderate
Green Synthesis with Sulfur 75-95 7-9 Moderate Low
Samarium-Catalyzed 80-90 6-9 Moderate Low
Benzoyl-Protected Intermediate 75-85 2-3 Difficult Moderate

Advantages and Limitations

Classical Isothiocyanate Method

Advantages: High yields, straightforward procedure, widely applicable
Limitations: Requires handling of isothiocyanates, which can be irritants

Dain's Method

Advantages: Reliable, well-established, suitable for various substitution patterns
Limitations: Uses highly toxic thiophosgene, requires careful handling

One-Pot Thiourea Formation

Advantages: Eliminates isolation of intermediates, reduced handling of toxic materials
Limitations: Lower yields, longer reaction times, purification can be challenging

Green Synthesis with Sulfur

Advantages: Environmentally friendly, uses readily available and less toxic reagents
Limitations: Requires careful temperature control, specialized equipment for inert atmosphere

Samarium-Catalyzed Synthesis

Advantages: Green solvent, mild conditions, high selectivity
Limitations: Requires specialized catalyst, potentially higher cost

Benzoyl-Protected Intermediate Method

Advantages: High purity product, well-documented
Limitations: Multi-step process, requires careful control of deprotection conditions

Purification and Characterization

Purification Methods

The crude this compound can be purified by:

  • Recrystallization: Typically from ethanol, methanol, ethyl acetate, or isopropanol with active carbon.
  • Column Chromatography: Using silica gel with appropriate solvent systems (e.g., petroleum ether/ethyl acetate mixtures).
  • Precipitation: By pouring the reaction mixture into water and collecting the precipitate.

Characterization Data

Pure this compound can be characterized by:

Melting Point: Typically in the range of 84-85°C

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.96 (t, 1H, NH)
  • δ 8.57 (d, 1H, pyridine-H)
  • δ 8.48 (d, 1H, pyridine-H)
  • δ 7.76 (d, 1H, pyridine-H)
  • δ 7.46-7.29 (m, 1H, pyridine-H)
  • δ 7.20-6.90 (m, 4H, aromatic-H)
  • δ 4.80 (d, 2H, CH₂)
  • δ 2.30 (s, 3H, CH₃)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 183.29 (C=S)
  • δ 158.45 (pyridine-C)
  • δ 149.23 (pyridine-C)
  • δ 140.12 (aromatic-C)
  • δ 138.50 (aromatic-C)
  • δ 138.10 (pyridine-C)
  • δ 128.60-123.40 (aromatic-C)
  • δ 122.25 (pyridine-C)
  • δ 121.68 (pyridine-C)
  • δ 47.52 (CH₂)
  • δ 21.34 (CH₃)

HRMS (ESI): m/z calculated for C₁₄H₁₅N₃S [M+H]⁺ 258.1059, found 258.1065

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form the corresponding amine and thiol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride, along with the appropriate electrophile.

Major Products Formed

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Corresponding amine and thiol.

    Substitution: Nitrated or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Overview

1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea belongs to the class of thioureas, which are characterized by their diverse chemical properties and biological activities. The compound's unique structure allows it to interact with various biological targets, making it a valuable candidate for research and application.

Scientific Research Applications

1. Medicinal Chemistry

This compound has shown promise in several therapeutic areas:

  • Anticancer Activity: Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines while demonstrating lower toxicity in non-cancerous cells. In vitro tests have reported IC50 values as low as 0.126μM0.126\,\mu M against triple-negative breast cancer cells (MDA-MB-231), indicating a high selectivity index compared to non-cancerous cells .
  • Antimicrobial Properties: The compound has demonstrated antibacterial activity against multiple bacterial strains. For example, it showed minimum inhibitory concentrations (MIC) ranging from 20μg/mL20\,\mu g/mL to 50μg/mL50\,\mu g/mL against strains such as E. faecalis and K. pneumoniae .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. faecalis40–5029
K. pneumoniae20–3019

2. Agriculture

The compound is being investigated for its potential use as a pesticide or herbicide. Its ability to inhibit specific enzymes in pests or weeds positions it as a candidate for agricultural applications .

3. Material Science

In material science, this compound is explored for developing novel materials such as polymers and coatings due to its unique chemical reactivity and properties .

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea involves its interaction with molecular targets through the thiourea group. The thiourea group can form hydrogen bonds and coordinate with metal ions, making it an effective ligand. In biological systems, it can inhibit enzymes by binding to the active site, thereby blocking substrate access and enzyme activity. The aromatic rings may also contribute to its binding affinity through π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives vary significantly in biological activity and physicochemical properties depending on substituents. Below is a detailed comparison of 1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea with key analogs:

Structural and Electronic Comparisons

  • Pyridine Substituent Position :

    • The pyridin-2-ylmethyl group in the target compound differs from analogs like 1-(pyridin-3-ylmethyl)thiourea (compound 1A, ) and 1,3-bis(pyridin-2-ylmethyl)thiourea (compound II, ). The position of the pyridine nitrogen (2 vs. 3) alters hydrogen-bonding capabilities and steric interactions. For instance, the pyridin-2-yl group may facilitate stronger π-π stacking with aromatic residues in enzyme active sites compared to pyridin-3-yl derivatives .
  • Aromatic Ring Substituents: The 3-methylphenyl group in the target compound contrasts with 3-chloro-2-methylphenyl () and 4-chlorobenzoyl () substituents.

Data Tables

Table 1: Structural and Activity Comparison of Thiourea Derivatives

Compound Name Substituents Key Biological Activity MIC/EC₅₀ (if applicable) Reference
This compound 3-methylphenyl, pyridin-2-ylmethyl Not reported (inferred from analogs) N/A
1-(3-Chloro-2-methylphenyl)thiourea 3-chloro-2-methylphenyl Urease inhibition IC₅₀ = 8.2 µM
1-(5-Bromopyridin-2-yl)-3-[isoindoloquinoxalinyl]thiourea 5-bromopyridin-2-yl, isoindoloquinoxalinyl HIV-1 RT inhibition (inactive) Not active
1-(4-Fluorophenyl)-3-[2-(indol-3-yl)ethyl]thiourea 4-fluorophenyl, indolylethyl HIV-1 RT inhibition EC₅₀ = 5.45 µg/ml
1-(3-Chloro-2-nitrophenyl)azetidinone-thiourea 3-chloro-2-nitrophenyl, azetidinone Antibacterial (S. aureus) MIC = 62.5 µg/ml

Biological Activity

1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiourea functional group, which is known for its ability to interact with various biological targets. The presence of both a 3-methylphenyl and a pyridin-2-ylmethyl group enhances its binding affinity and specificity for certain molecular targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes, particularly urease and other thiol-dependent enzymes. The thiourea group can form hydrogen bonds and coordinate with metal ions, effectively blocking substrate access to the active site of these enzymes.
  • Interaction with Proteins : The compound's aromatic rings may engage in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have reported:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, including HeLa cells. The IC50 values indicate effective growth inhibition at low concentrations .
  • Mechanisms of Action : It induces apoptosis in cancer cells by disrupting the cell cycle, particularly arresting cells in the S phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition Zones : In vitro studies demonstrated notable inhibition against pathogenic bacteria, including Pseudomonas aeruginosa and Klebsiella pneumonia, with inhibition zones comparable to standard antibiotics .

Research Findings and Case Studies

StudyBiological ActivityFindings
Rbaa et al. (2020)AntibacterialReported significant inhibition against Klebsiella pneumonia (25 mm zone) compared to standard drugs (27 mm) .
Li et al. (2023)AnticancerDemonstrated cytotoxicity against U937 cells with an IC50 of 16.23 μM, indicating strong antiproliferative effects .
MDPI Review (2024)General Biological ActivityHighlighted the compound's role in inhibiting LDH enzyme activity in MCF-7 cells, suggesting potential for breast cancer treatment .

Q & A

Q. What are the optimal synthetic routes for 1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of intermediates such as substituted anilines or pyridinylmethyl amines. For example, thiourea derivatives are often synthesized via nucleophilic addition of amines to isothiocyanates. Key parameters include:

  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., thiourea dimerization) .
  • Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity and yield .
  • Purification : Column chromatography or recrystallization is used to isolate the product, with yields ranging from 63% to 85% depending on substituents .

Q. How can spectroscopic and crystallographic methods characterize this thiourea derivative?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming the presence of the thiourea (-NH-CS-NH-) moiety and substituents (e.g., aromatic protons at δ 6.8–7.5 ppm) .
  • X-ray crystallography : Single-crystal analysis resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonds between thiourea NH and pyridinyl N). SHELX software is widely used for refinement, with R-factors < 0.06 indicating high accuracy .

Q. What analytical techniques validate purity and stability under storage conditions?

  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition temperatures >150°C typical for aryl thioureas .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

  • Software selection : AutoDock Vina is preferred for its speed and accuracy in predicting ligand-receptor binding modes. The scoring function accounts for van der Waals, hydrogen bonding, and electrostatic interactions .
  • Validation : Compare docking results (e.g., binding affinity in kcal/mol) with experimental data from enzyme inhibition assays (e.g., HIV-1 protease inhibition at IC50_{50} < 100 µM) .

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

  • Fluorine vs. chlorine : Fluorine enhances metabolic stability and lipophilicity (logP increases by ~0.5), improving membrane permeability. Chlorine may increase steric hindrance, reducing binding affinity in certain targets .
  • Pyridinyl vs. phenyl groups : Pyridinyl groups participate in π-π stacking with aromatic residues in enzyme active sites, as shown in HIV-1 RT inhibition studies .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies (e.g., antiviral activity in one study vs. inactivity in another) may arise from:

  • Assay conditions : Differences in cell lines, incubation times, or solvent effects (e.g., DMSO concentration >1% can inhibit cellular uptake) .
  • Compound stability : Hydrolysis of the thiourea group under physiological pH (e.g., t1/2_{1/2} < 24 hours in PBS) may reduce efficacy in prolonged assays .

Q. What computational methods model the electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, a HOMO energy of −6.2 eV suggests nucleophilic attack susceptibility .
  • Molecular dynamics (MD) simulations : Simulate solvation effects and conformational changes over 100 ns trajectories to identify stable binding poses .

Methodological Challenges

Q. What are the challenges in crystallizing thiourea derivatives, and how are they addressed?

  • Intermolecular interactions : Weak hydrogen bonds (N–H···S=C) often lead to disordered crystals. Slow evaporation from dichloromethane/hexane mixtures improves crystal quality .
  • Twinned data : SHELXL refinement with TWIN/BASF commands resolves overlapping reflections in problematic datasets .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • Pharmacophore mapping : Identify critical groups (e.g., thiourea core, pyridinylmethyl substituent) using 3D-QSAR models.
  • Bioisosteric replacement : Replace the 3-methylphenyl group with isosteres like 3-fluorophenyl to modulate electronic effects without altering steric bulk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.